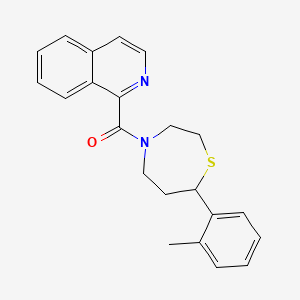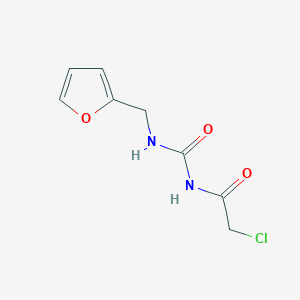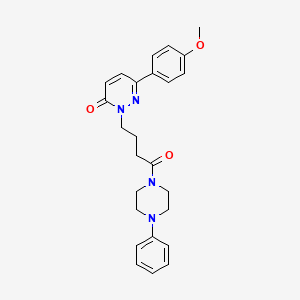![molecular formula C16H14F2N2O2S B2574918 N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415634-02-3](/img/structure/B2574918.png)
N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, also known as DTCO, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a highly potent and selective inhibitor of a specific protein target, making it a valuable tool for studying the function of this protein in various biological processes.
作用机制
N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide works by binding to a specific protein target, inhibiting its activity and thereby affecting various biological processes. The protein target of this compound is involved in various cellular pathways, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neurons, this compound has been shown to enhance synaptic plasticity and improve memory formation. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One of the main advantages of using N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide in lab experiments is its high potency and selectivity for its protein target. This makes it a valuable tool for studying the function of this protein in various biological processes. However, one limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the high potency of this compound may also lead to off-target effects, making it important to use appropriate controls in lab experiments.
未来方向
There are several future directions for the use of N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide in scientific research. One potential direction is the development of this compound-based therapies for cancer and infectious diseases. Another direction is the study of the role of this compound's protein target in various biological processes, including aging and neurodegenerative diseases. Additionally, the development of new this compound analogs with improved potency and selectivity may also be a future direction for this area of research.
In conclusion, this compound is a small molecule inhibitor that has shown potential in various scientific research applications. Its high potency and selectivity for a specific protein target make it a valuable tool for studying the function of this protein in various biological processes. While there are some limitations to using this compound in lab experiments, its potential for future applications makes it an important area of research.
合成方法
The synthesis of N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves several steps, starting with the reaction of 2,4-difluoroaniline and 3-bromo thiophene to form the key intermediate. This intermediate is then subjected to a series of reactions, including cyclopropanation and oximation, to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has been used in various scientific research applications, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cancer cell proliferation. In neuroscience, this compound has been used to study the role of this protein in synaptic plasticity and memory formation. In infectious diseases, this compound has been shown to inhibit the replication of certain viruses, making it a potential antiviral agent.
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-11-1-2-13(12(18)7-11)20-15(22)14(21)19-9-16(4-5-16)10-3-6-23-8-10/h1-3,6-8H,4-5,9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFDEBRBRMACPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)
![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)


![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)


![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)
![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)
![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)